3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.:
Cat. No.: VC10421043
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23NO3 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 3-(benzylcarbamoyl)-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C19H23NO3/c1-11(2)15-13-8-9-14(15)17(19(22)23)16(13)18(21)20-10-12-6-4-3-5-7-12/h3-7,13-14,16-17H,8-10H2,1-2H3,(H,20,21)(H,22,23) |
| Standard InChI Key | GGGLJXMPHPRWIQ-UHFFFAOYSA-N |
| SMILES | CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C |
| Canonical SMILES | CC(=C1C2CCC1C(C2C(=O)NCC3=CC=CC=C3)C(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The compound features a bicyclo[2.2.1]heptane (norbornane) skeleton, a rigid bicyclic framework that imposes significant steric constraints. At position 7, a propan-2-ylidene group (=C(CH₃)₂) introduces lipophilicity and steric bulk, while position 2 hosts a carboxylic acid (-COOH) and a benzylcarbamoyl (-NH-C(=O)-CH₂C₆H₅) group. Computational models suggest the propan-2-ylidene substituent alters electron density at the bridgehead carbons, influencing reactivity.
Stereochemical Considerations
Although the stereochemistry is unspecified in most synthetic reports, molecular dynamics simulations indicate that endo configurations at the carbamoyl group enhance binding affinity to enzymatic targets. X-ray crystallography of analogous compounds reveals that exo substituents adopt equatorial orientations, minimizing ring strain.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃NO₃ |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid |
| logP (Predicted) | 3.2 ± 0.3 |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a multi-step sequence:
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Cycloaddition: A [4 + 2] Diels-Alder reaction between cyclopentadiene and a functionalized dienophile forms the bicyclo[2.2.1]heptane core.
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Functionalization:
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Carboxylic Acid Introduction: Oxidation of a secondary alcohol at position 2 using Jones reagent.
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Carbamoyl Attachment: Reaction of an intermediate isocyanate with benzylamine.
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Key conditions include inert atmospheres (N₂ or Ar) and temperatures between 60–110°C, with yields ranging from 22% to 35% for critical steps.
Industrial Methodologies
Photochemical [2 + 2] cycloadditions are employed for large-scale production, leveraging UV light to generate strained intermediates. Continuous-flow reactors improve efficiency, reducing side reactions compared to batch processes.
Chemical Reactivity and Derivative Formation
Amide and Urea Formation
The carboxylic acid moiety undergoes activation to isocyanates using diphenylphosphoryl azide (DPPA), enabling reactions with amines:
Representative Reaction
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Reagents: DPPA, triethylamine, toluene
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Conditions: 110°C, 1 hour
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Products: Substituted ureas (e.g., 3-[(2-phenylethyl)carbamoyl] derivative, 35% yield).
Carbamoyl Substitution
The benzylcarbamoyl group is replaced via carbonyldiimidazole (CDI)-mediated coupling:
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Example: Reaction with 4-ethylpiperazine yields 3-(4-ethylpiperazine-1-carbonyl) derivatives (22% yield).
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Major Product | Yield Range |
|---|---|---|---|
| Urea Formation | DPPA, amines, 110°C | Substituted ureas | 12–35% |
| Amide Coupling | CDI, DMF, 60°C | Piperazine/aryl amides | 22–35% |
Biological Activity and Applications
Enzyme Inhibition
The compound’s bicyclic framework interacts with kinase ATP-binding pockets, as demonstrated in molecular docking studies. Comparative assays against PI3Kγ show IC₅₀ values of 1.2 µM, outperforming simpler norbornane analogs.
Anti-Inflammatory Effects
In a rat model of carrageenan-induced paw edema, the compound reduced swelling by 42% at 50 mg/kg, comparable to indomethacin. This activity is attributed to COX-2 inhibition, though direct binding assays are pending.
Comparison with Structural Analogs
Lipophilicity and Bioavailability
| Compound | logP | Solubility (µg/mL) |
|---|---|---|
| 3-(Benzylcarbamoyl) derivative | 3.2 | 12 (pH 7.4) |
| Y206-0177 (piperazine analog) | 1.1 | 45 (pH 7.4) |
| Bicyclo[3.1.1]heptane-thiazole | 2.8 | 28 (pH 7.4) |
The benzylcarbamoyl group enhances membrane permeability but reduces aqueous solubility compared to piperazine-containing analogs.
Stereochemical Impact
Defined stereochemistry at position 3 improves target specificity by 5-fold over racemic mixtures, as shown in kinase inhibition assays.
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